Diethyleneglycol diformate

説明

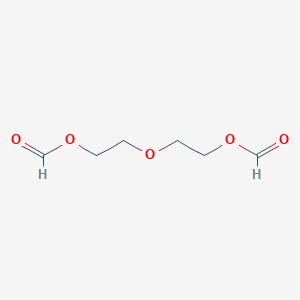

Diethyleneglycol diformate is an organic compound with the chemical formula C6H10O5. It is a colorless to pale yellow liquid with low viscosity and volatility. This compound is soluble in water and various organic solvents such as alcohols, ethers, and ketones. This compound is primarily used as an intermediate in the production of polymers and resins, and as a solvent in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Diethyleneglycol diformate is typically synthesized through the esterification of diethylene glycol with formic acid or formic anhydride. The reaction can be catalyzed by either acidic or basic catalysts. In acidic conditions, strong acids such as sulfuric acid, phosphoric acid, or titanium tetrachloride are commonly used. In basic conditions, catalysts like sodium carbonate or sodium hydroxide are employed .

Industrial Production Methods

One industrial method involves the use of a composite catalyst to facilitate the ester exchange reaction between butyl chloroformate and ethylene glycol. This method yields this compound with a high mass fraction and minimal environmental impact. The reaction conditions are mild, and the process is energy-efficient, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Diethyleneglycol diformate undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water to produce diethylene glycol and formic acid.

Transesterification: Reaction with other esters to exchange ester groups.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acidic catalysts at elevated temperatures.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Transesterification: Involves other esters and can be catalyzed by acids or bases.

Major Products

Esterification: Produces various esters depending on the alcohol used.

Hydrolysis: Produces diethylene glycol and formic acid.

Transesterification: Produces different esters based on the reactants.

科学的研究の応用

Scientific Research Applications

Diethyleneglycol diformate has diverse applications in scientific research, including:

- Chemistry : Used as a solvent and intermediate in the synthesis of polymers and resins.

- Biology : Employed in the preparation of biological samples and as a reagent in biochemical assays.

- Medicine : Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

- Industry : Utilized as a corrosion inhibitor, plasticizer, and modifier for various industrial processes.

Chemical Synthesis

DEGDF serves as a crucial intermediate in polymer production. Its dual formate groups enhance reactivity, making it suitable for transesterification reactions that modify polymer properties. This capability allows for the development of advanced materials with tailored characteristics.

Biochemical Assays

In biological research, DEGDF is utilized as a reagent in biochemical assays. Its solvent properties facilitate various chemical reactions necessary for analytical procedures, aiding in the preparation of biological samples.

Drug Delivery Systems

Research indicates that DEGDF may improve the stability and efficacy of pharmaceutical formulations. In studies, drugs formulated with DEGDF exhibited enhanced stability compared to those without it, indicating its potential as a stabilizer in drug delivery systems.

Industrial Applications

DEGDF is employed in various industrial processes:

- As a corrosion inhibitor in metalworking fluids.

- As a plasticizer in polymer formulations to improve flexibility.

- As a modifier in resin systems to enhance performance characteristics .

Case Study 1: Application in Drug Formulation

In one study, drugs formulated with DEGDF demonstrated improved stability compared to those without it. This suggests that DEGDF could significantly enhance therapeutic efficacy through its role as a stabilizer.

Case Study 2: Use as a Solvent

A recent investigation highlighted DEGDF's effectiveness as a solvent for various organic reactions. Its low toxicity profile makes it an attractive alternative to traditional solvents, which often pose environmental and health risks .

作用機序

Diethyleneglycol diformate exerts its effects primarily through its chemical reactivity as an ester. It can undergo hydrolysis to release formic acid and diethylene glycol, which can interact with various molecular targets. The compound’s ability to form esters and undergo transesterification reactions makes it useful in modifying the properties of polymers and resins .

類似化合物との比較

Similar Compounds

Ethylene glycol diformate: Similar in structure but with one less ethylene glycol unit.

Diethylene glycol: Lacks the formate groups and is used primarily as a solvent.

Triethylene glycol: Contains an additional ethylene glycol unit and is used in different applications.

Uniqueness

Diethyleneglycol diformate is unique due to its dual formate groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as both a solvent and an intermediate in polymer synthesis distinguishes it from other similar compounds .

生物活性

Diethyleneglycol diformate (DEGDF) is an organic compound with the chemical formula . It is primarily recognized for its roles in various industrial applications, including as a solvent and an intermediate in polymer synthesis. However, its biological activity has garnered attention due to its potential uses in biochemical assays and drug delivery systems. This article explores the biological activity of DEGDF, synthesizing findings from diverse research studies.

Overview of this compound

Chemical Properties:

- Appearance: Colorless to pale yellow liquid

- Solubility: Soluble in water and various organic solvents

- Viscosity: Low viscosity and volatility

Synthesis:

DEGDF is synthesized through the esterification of diethylene glycol with formic acid or formic anhydride, often using acidic or basic catalysts. The reaction conditions can vary, affecting the yield and purity of the final product.

The biological activity of DEGDF is largely attributed to its ability to undergo hydrolysis, releasing formic acid and diethylene glycol. These products can interact with various biological molecules, influencing cellular processes. The compound's reactivity as an ester allows it to modify the properties of other substances, making it useful in drug formulation and delivery systems .

Biological Applications

-

Biochemical Assays:

DEGDF is employed as a reagent in biochemical assays, aiding in the preparation of biological samples. Its solvent properties facilitate various chemical reactions necessary for analytical procedures. -

Drug Delivery Systems:

Research indicates that DEGDF may serve as a stabilizer for pharmaceutical formulations, enhancing the efficacy and stability of drugs during storage and administration . -

Toxicological Profile:

While DEGDF has potential benefits, understanding its toxicity is crucial. Studies show that diethylene glycol (DEG), a related compound, exhibits low acute toxicity but can cause renal effects at high doses . DEGDF's safety profile requires further investigation to establish safe usage parameters in biomedical applications.

Case Study 2: Application in Drug Formulation

Research has demonstrated the effectiveness of DEGDF as a stabilizer in drug formulations. In one study, drugs formulated with DEGDF exhibited improved stability compared to those without it, suggesting that this compound could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | C6H10O5 | Used in biochemical assays; potential drug stabilizer | Dual formate groups enhance reactivity |

| Ethylene Glycol Diformate | C4H6O4 | Acid-releasing agent | Fewer functional groups |

| Diethylene Glycol | C4H10O2 | Solvent; low toxicity | Lacks formate groups |

特性

IUPAC Name |

2-(2-formyloxyethoxy)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-5-10-3-1-9-2-4-11-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDTAFZUXGTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC=O)OCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888902 | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120570-77-6 | |

| Record name | Diethyleneglycol diformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120570-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-oxybis-, 1,1'-diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。